![molecular formula C17H26O2 B072163 [2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate CAS No. 1323-00-8](/img/structure/B72163.png)
[2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Santalyl acetate belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Santalyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, santalyl acetate is primarily located in the membrane (predicted from logP) and cytoplasm. Santalyl acetate has a bitter, cashew, and floral taste.
Aplicaciones Científicas De Investigación
1. Catalysis in Polymerization
The compound's derivatives are significant in metal-catalyzed addition polymerization of functionalized norbornenes. For instance, the insertion of norbornene derivatives into certain palladium complexes has been found to proceed at comparable rates for various derivatives, including those related to the compound (Kang & Sen, 2004).
2. Microwave-assisted Synthesis
The compound's structural analogs have been synthesized using microwave-assisted conditions, demonstrating its relevance in advanced synthetic chemistry techniques (Onogi, Higashibayashi, & Sakurai, 2012).
3. Application in Total Synthesis
Derivatives of the compound have been used in the synthesis of complex structures like sesquicarene and sirenin, illustrating its utility in constructing intricate molecular architectures (Uyehara, Yamada, Ogata, & Kato, 1985).
4. Homogeneous Hydrogenation
The compound's derivatives are utilized in directed homogeneous hydrogenation, showcasing their potential in selective synthesis processes (Brown, Evans, & James, 2003).
5. Structural and Molecular Studies
Research involving analogs of the compound includes studies on crystal and molecular structure, which are crucial for understanding molecular interactions and properties (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990).
Propiedades
Número CAS |
1323-00-8 |
|---|---|
Nombre del producto |
[2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate |
Fórmula molecular |
C17H26O2 |
Peso molecular |
524.8 g/mol |
Nombre IUPAC |
[(Z)-5-[(1S,3R)-2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl]-2-methylpent-2-enyl] acetate;[(Z)-2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-enyl] acetate |
InChI |
InChI=1S/2C17H26O2/c1-11(10-19-12(2)18)6-5-7-16(3)13-8-14-15(9-13)17(14,16)4;1-12(11-19-14(3)18)6-5-9-17(4)13(2)15-7-8-16(17)10-15/h6,13-15H,5,7-10H2,1-4H3;6,15-16H,2,5,7-11H2,1,3-4H3/b11-6-;12-6-/t13?,14-,15?,16+,17?;15-,16+,17+/m01/s1 |
Clave InChI |
ZUPBLUYKASBIGF-BNWWZQFZSA-N |
SMILES isomérico |
C/C(=C/CC[C@@]1([C@H]2CC[C@H](C2)C1=C)C)/COC(=O)C.C/C(=C/CC[C@@]1(C2C[C@@H]3C1(C3C2)C)C)/COC(=O)C |
SMILES |
CC(=CCCC1(C2CCC(C2)C1=C)C)COC(=O)C.CC(=CCCC1(C2CC3C1(C3C2)C)C)COC(=O)C |
SMILES canónico |
CC(=CCCC1(C2CCC(C2)C1=C)C)COC(=O)C.CC(=CCCC1(C2CC3C1(C3C2)C)C)COC(=O)C |
Densidad |
0.980-0.986 |
Otros números CAS |
1323-00-8 |
Descripción física |
Almost colourless or very pale straw-coloured, slightly viscous liquid; Delicately woody, faintly sandalwood-like, musky-sweet odour of excellent tenacity |
Solubilidad |
Insoluble in water; soluble in oils Miscible at room temperature (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



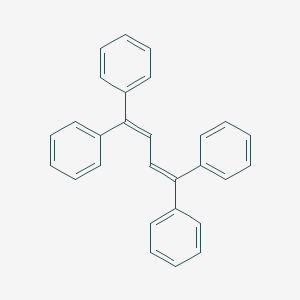
![Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B72081.png)
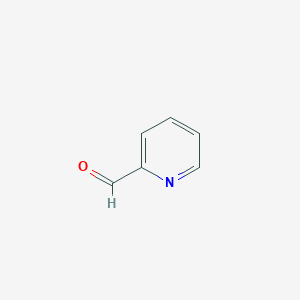
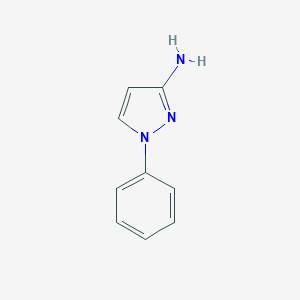
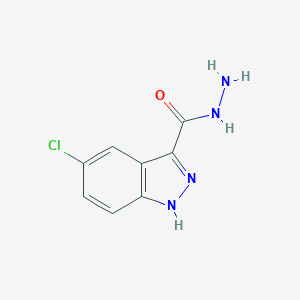
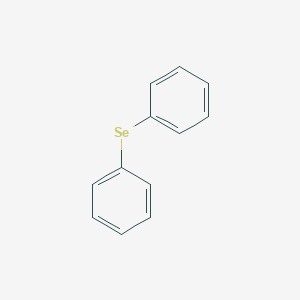
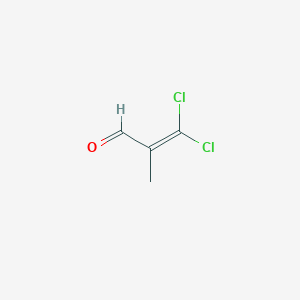
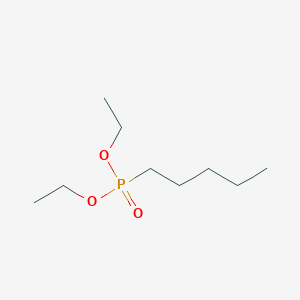
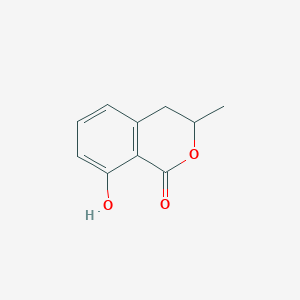
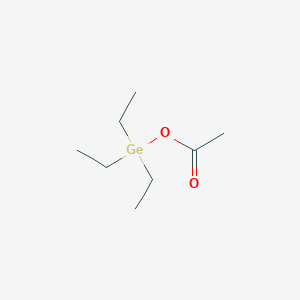
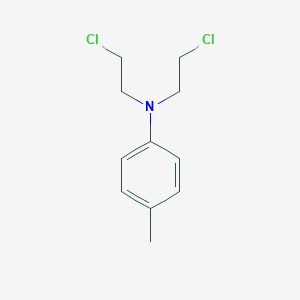
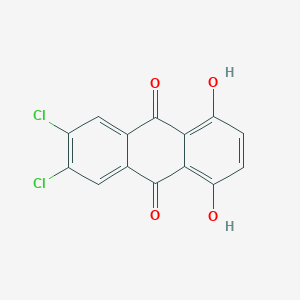
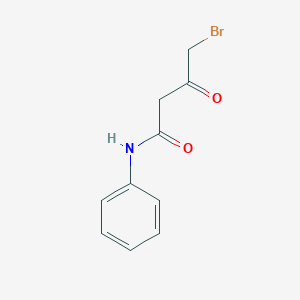
![2-[(4-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B72105.png)